sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound with the molecular formula C9H14N4O2.Na. It is a sodium salt of 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT6 receptor (5-HT6R) . The 5-HT6R is a member of the serotonin receptor family and is known to be involved in improving cognitive function in numerous animal models .
Mode of Action
The compound acts as a potent and selective antagonist at the 5-HT6R . Antagonists are substances that inhibit the function of a receptor by binding to it and blocking it from being activated. In this case, the compound binds to the 5-HT6R, preventing it from being activated by serotonin .
Biochemical Pathways
The 5-HT6R is exclusively located in regions of the brain associated with learning and memory . Known 5-HT6R antagonists have been found to selectively increase glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory . Therefore, it can be inferred that this compound may affect these same pathways.
Pharmacokinetics
The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, good pharmacokinetic profile, excellent selectivity and no Cytochrome P450 liabilities . This suggests that the compound has a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which impacts its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its antagonistic activity at the 5-HT6R. By blocking this receptor, the compound may increase levels of glutamate and acetylcholine in the brain, potentially leading to improvements in cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1-methylpiperidin-4-ylamine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and purification systems. The process ensures high purity and yield, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and as a tool for probing biological pathways.
Medicine: The compound has potential medicinal applications, including its use as an intermediate in the synthesis of pharmaceuticals and as a candidate for drug development.
Industry: In the industrial sector, it is employed in the production of various chemical products and as a component in formulations.
Comparison with Similar Compounds
Piperidine derivatives
Triazole derivatives
Other sodium salts of carboxylic acids
Uniqueness: Sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate is unique in its combination of structural features, which contribute to its distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound in research and development.
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Properties
IUPAC Name |
sodium;5-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.Na/c1-13-4-2-6(3-5-13)7-10-8(9(14)15)12-11-7;/h6H,2-5H2,1H3,(H,14,15)(H,10,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPPWKCNBBNQCB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=NC(=NN2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N4NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138288-40-9 |
Source
|
Record name | sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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